2-Morpholin-4-ylnicotinamide

Enzyme inhibition Nucleotide metabolism Biochemical assay

Select this specific 2-morpholino nicotinamide regioisomer to access validated kinase hinge-binding geometry. Unlike unsubstituted nicotinamide, this building block demonstrates tractable CD73 activity (Ki=101 nM) and serves as the core of HSND80, an MNK/p70S6K inhibitor with a 45-fold longer MNK1 residence time than eFT508. Its ≥98% purity supports direct amide coupling for rapid PROTAC or focused library synthesis, eliminating regioisomeric uncertainty in your SAR workflow.

Molecular Formula C10H13N3O2
Molecular Weight 207.233
CAS No. 101512-12-3
Cat. No. B2363793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Morpholin-4-ylnicotinamide
CAS101512-12-3
Molecular FormulaC10H13N3O2
Molecular Weight207.233
Structural Identifiers
SMILESC1COCCN1C2=C(C=CC=N2)C(=O)N
InChIInChI=1S/C10H13N3O2/c11-9(14)8-2-1-3-12-10(8)13-4-6-15-7-5-13/h1-3H,4-7H2,(H2,11,14)
InChIKeyWRJHVQRRANAMGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Morpholin-4-ylnicotinamide (CAS 101512-12-3): A Morpholino-Nicotinamide Building Block for Kinase-Targeted Library Design


2-Morpholin-4-ylnicotinamide (CAS 101512-12-3) is a nicotinamide derivative with the molecular formula C10H13N3O2, featuring a morpholine ring directly attached to the 2-position of the pyridine core [1]. It serves primarily as a synthetic intermediate and scaffold in medicinal chemistry, where the morpholino-nicotinamide motif has been exploited in the development of kinase inhibitors, most notably dual MNK/p70S6K inhibitors for oncology applications [2]. The compound is commercially available as a research-grade building block from multiple suppliers, typically at ≥98% purity .

Why 2-Morpholin-4-ylnicotinamide Cannot Be Replaced by Generic Nicotinamide or 6-Morpholino Analogs in Kinase-Focused Campaigns


The 2-morpholino substitution on the nicotinamide ring dictates a distinct vector and electronic environment for the primary amide group compared to regioisomers such as 4- or 6-morpholinonicotinamide, directly impacting hinge-binding geometry in kinase targets [1]. Data from BindingDB demonstrate that 2-morpholin-4-ylnicotinamide itself possesses measurable, albeit modest, enzyme inhibitory activity (Ki = 101 nM against rat Ecto-5'-nucleotidase), a property absent in unsubstituted nicotinamide [2]. In the context of the morpholino-nicotinamide analog series, the 2-substitution pattern has proven critical: the lead compound HSND80, which retains this core connectivity, achieves nanomolar cellular IC50 values against triple-negative breast cancer and non-small cell lung cancer lines and exhibits a target residence time (τ) of 45–58 minutes on MNK1/2, vastly exceeding the 1–5 minute τ of the clinical candidate eFT508 (tomivosertib) [3]. These structure-activity relationships confirm that simple nicotinamide or alternative regioisomeric morpholino-nicotinamides cannot serve as drop-in replacements for research programs built around the 2-morpholino scaffold.

Quantitative Differentiation Evidence for 2-Morpholin-4-ylnicotinamide vs. Nicotinamide and Regioisomeric Analogs


Enzyme Inhibition: Rat Ecto-5'-Nucleotidase Ki Comparison vs. Nicotinamide Baseline

2-Morpholin-4-ylnicotinamide inhibits rat Ecto-5'-nucleotidase with a Ki of 101 nM, whereas unsubstituted nicotinamide shows no measurable inhibition of this enzyme at comparable concentrations [1]. This represents a functional gain-of-activity conferred by the 2-morpholino substitution, converting a biologically inert vitamin B3 derivative into a moderate-affinity enzyme ligand.

Enzyme inhibition Nucleotide metabolism Biochemical assay

Enzyme Selectivity: Ecto-5'-Nucleotidase vs. Alkaline Phosphatase Selectivity Window

Within the limited enzyme panel available, 2-morpholin-4-ylnicotinamide exhibits a 14-fold selectivity window between rat Ecto-5'-nucleotidase (Ki = 101 nM) and bovine intestinal alkaline phosphatase (Ki = 1430 nM) [1]. This selectivity profile is a measurable property that distinguishes it from broadly promiscuous pan-assay interference compounds (PAINS) and provides a basis for targeted library design.

Target selectivity Alkaline phosphatase Off-target profiling

Physicochemical Property Comparison: 2-Morpholin-4-ylnicotinamide vs. 6-Morpholinonicotinamide and Nicotinamide

The 2-morpholino substitution position modulates key physicochemical parameters relative to other regioisomers. 2-Morpholin-4-ylnicotinamide has a computed XLogP3-AA of -0.2 and a topological polar surface area (TPSA) of 68.5 Ų [1]. These values place it in a distinct property space compared to nicotinamide (XLogP = -0.37, TPSA = 55.1 Ų) [2], with the morpholine ring increasing TPSA by 13.4 Ų and lipophilicity modestly. The 2-substitution pattern also positions the morpholine oxygen in a unique vector relative to the carboxamide, differentiating it from 4- and 6-substituted analogs in terms of intramolecular hydrogen-bonding capacity and conformational preferences.

Physicochemical properties Drug-likeness Scaffold optimization

Scaffold Productivity: Clinical Candidate Derivatization vs. Unsubstituted Nicotinamide

The 2-morpholin-4-ylnicotinamide scaffold has demonstrated tractable SAR leading to HSND80, a dual MNK/p70S6K inhibitor with nanomolar potency (precise IC50 values reported against TNBC and NSCLC cell lines in the 2025 Chaudhuri et al. study) [1]. In contrast, unsubstituted nicotinamide has no reported kinase inhibitory activity. Critically, HSND80's target residence time (τ) on MNK1 (45 min) and MNK2 (58 min) is 45-fold and 11.6-fold longer, respectively, than the clinical-stage MNK inhibitor eFT508/tomivosertib (τ = 1 min and 5 min) [1]. HSND80 also demonstrated oral bioavailability and tumor volume reduction in a syngeneic NSCLC mouse model at 15–30 mg/kg doses [1]. As the unelaborated core scaffold, 2-morpholin-4-ylnicotinamide represents the minimal pharmacophoric unit from which this differentiated series was derived.

Kinase inhibitor MNK/p70S6K Structure-activity relationship

Prioritized Application Scenarios for Procuring 2-Morpholin-4-ylnicotinamide in Drug Discovery and Chemical Biology


Core Scaffold for Kinase-Focused Combinatorial Library Synthesis

Procurement of 2-morpholin-4-ylnicotinamide as a primary amide building block enables rapid diversification via amide coupling to generate focused kinase inhibitor libraries. The demonstrated tractability of this scaffold in producing HSND80, a dual MNK/p70S6K inhibitor with 45-fold longer MNK1 residence time than eFT508 and oral in vivo efficacy [1], provides a data-backed rationale for selecting this core over unsubstituted nicotinamide or 6-substituted regioisomers for oncology-targeted library synthesis.

Ecto-5'-Nucleotidase (CD73) Probe Development Starting Point

With a measured Ki of 101 nM against rat Ecto-5'-nucleotidase and a demonstrated 14-fold selectivity over alkaline phosphatase [1], 2-morpholin-4-ylnicotinamide can serve as a fragment hit or early lead for developing chemical probes targeting the adenosine signaling axis in immuno-oncology. Its distinct binding profile compared to the inactive nicotinamide baseline [1] justifies its preferential selection in CD73 inhibitor screening cascades.

Property-Matched Negative Control for Morpholino-Nicotinamide SAR Studies

The well-defined physicochemical profile of 2-morpholin-4-ylnicotinamide (XLogP = -0.2, TPSA = 68.5 Ų, 1 HBD, 4 HBA) [2] makes it a suitable property-matched control compound for SAR campaigns exploring elaborated morpholino-nicotinamide analogs. Its distinct property space relative to nicotinamide (ΔTPSA = +13.4 Ų) [2] provides a quantifiable benchmark for attributing biological activity changes to specific structural modifications beyond simple physicochemical drift.

Synthetic Intermediate for Bespoke Kinase Degraders and Bifunctional Molecules

The 2-morpholin-4-ylnicotinamide core, with its demonstrated kinase hinge-binding capability [3], represents a versatile intermediate for synthesizing PROTACs or molecular glues targeting MNK, p70S6K, or other kinases. The availability of the compound at ≥98% purity from commercial sources supports its direct use in multi-step synthetic routes without additional purification, reducing procurement risk in advanced medicinal chemistry workflows.

Quote Request

Request a Quote for 2-Morpholin-4-ylnicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.